molecular formula C7H4N2O3S B2785390 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylicacid CAS No. 2384894-85-1

5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylicacid

Cat. No.: B2785390
CAS No.: 2384894-85-1
M. Wt: 196.18
InChI Key: VLZPWFUTFSKFAR-UHFFFAOYSA-N
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Description

5-Formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid (CAS 36556-42-0) is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core. Its molecular formula is C₇H₄N₂O₃S with a molecular weight of 331.11 g/mol . The structure includes a formyl group (-CHO) at position 5 and a carboxylic acid (-COOH) at position 2 (Figure 1).

Properties

IUPAC Name

5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-3-4-1-8-7-9(4)2-5(13-7)6(11)12/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZPWFUTFSKFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(SC2=N1)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid can be achieved through the Vilsmeier-Haack (V-H) reaction. This method involves the formylation of 6-aryl imidazo[2,1-b]thiazoles using the V-H reagent, which is prepared by adding phosphorus oxychloride (POCl3) to a stirred solution of dimethylformamide (DMF) in chloroform (CHCl3) at 0–5°C .

Industrial Production Methods

While specific industrial production methods for 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid are not well-documented, the Vilsmeier-Haack reaction provides a reliable synthetic route that can be scaled up for industrial applications. The reaction conditions, including temperature control and reagent concentrations, are critical for optimizing yield and purity.

Chemical Reactions Analysis

Electrophilic Substitution at Position 5

The formyl group at position 5 is reactive, enabling further functionalization:

  • Halogenation : Bromination or iodination can occur via direct electrophilic substitution, as shown in analogous imidazo-thiadiazoles .

  • Nucleophilic reactions : The aldehyde group may participate in condensation reactions (e.g., with amines or hydrazines).

Carboxylic Acid Group Reactions

The 2-carboxylic acid undergoes typical acid reactions:

  • Esterification : Reaction with alcohols in the presence of acid catalysts.

  • Amide formation : Coupling with amines using carbodiimides (e.g., EDCI) and activators (e.g., HOBt) .

Infrared (IR) Spectroscopy

Functional GroupExpected Absorption (cm⁻¹)
Formyl (C=O)~1700–1750
Imidazole C=N~1590–1640
Thiadiazole C-S-C~660–700

1H-NMR Spectroscopy

Proton EnvironmentExpected Shift (δ ppm)
Aldehyde (-CHO)~9.5–10.0 (s)
Imidazole proton (H-5)Absent (if substituted)
Triazole proton~8.3–8.5 (s)

Mechanistic Insights

  • Dehydrative cyclization : Formation of the fused imidazo-thiadiazole ring involves intermediate iminothiadiazole precursors, followed by elimination of water .

  • Electrophilic substitution : Reactivity at position 5 is governed by the electron-deficient nature of the imidazole ring, facilitating bromination/iodination .

Comparative Reactivity with Analogous Compounds

Reaction TypeExample from Literature
Bromination at position 5Imidazo[2,1-b]-1,3,4-thiadiazoles → 5-bromo derivatives
Amide formationImidazo-thiazole carboxylic acids → amide conjugates
FormylationHypothetical (analogous to electrophilic substitution)

IR and NMR Data for Analogous Derivatives

From :

CompoundC=N (Thiadiazole) (cm⁻¹)Imidazole Proton (δ ppm)Triazole Proton (δ ppm)
5a16388.078.33
5b16357.508.46

Scientific Research Applications

Synthesis of 5-Formylimidazo[2,1-b][1,3]thiazole-2-carboxylic Acid

The synthesis of 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid typically involves multi-step reactions starting from simpler imidazole and thiazole derivatives. The process often includes:

  • Formation of the Imidazo[2,1-b]thiazole ring : This is achieved through condensation reactions involving thioamide derivatives and appropriate carbonyl compounds.
  • Introduction of the Formyl Group : The formyl group can be introduced via formylation reactions using reagents such as formic acid or aldehydes under acidic conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid derivatives. These compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Focal Adhesion Kinase (FAK) : Compounds derived from this scaffold have been shown to inhibit FAK phosphorylation in pancreatic cancer cells, which is crucial for tumor growth and metastasis .
  • Cell Cycle Arrest : Certain derivatives have been reported to induce G2/M phase arrest in colon cancer cells by inhibiting tubulin assembly .

Antimicrobial Activity

The imidazo[2,1-b][1,3]thiazole framework is associated with significant antimicrobial properties:

  • Antibacterial and Antifungal Effects : Studies indicate that derivatives exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
  • Antitubercular Activity : Compounds have also been evaluated for their efficacy against Mycobacterium tuberculosis, showing potential as new antimycobacterial agents .

Other Pharmacological Activities

Beyond anticancer and antimicrobial properties, these compounds have demonstrated a range of other pharmacological effects:

  • Anti-inflammatory and Analgesic Effects : Some derivatives possess anti-inflammatory properties that may be beneficial in treating chronic inflammatory diseases.
  • Antiviral Activity : Recent investigations have revealed activity against various viruses including Coxsackie B4 virus and Feline coronavirus .

Inhibition of FAK in Mesothelioma

A study evaluated a series of imidazo[2,1-b][1,3]thiazole compounds for their ability to inhibit FAK phosphorylation in mesothelioma cell lines. The most effective compounds showed IC50 values ranging from 0.59 to 2.81 μM, demonstrating their potential as therapeutic agents against this aggressive cancer type .

Antitubercular Activity Evaluation

Another study focused on the synthesis and evaluation of novel imidazo[2,1-b][1,3]thiazole derivatives for antitubercular activity using the Microplate Alamar Blue Assay. Compounds exhibited promising results with significant inhibition of Mycobacterium tuberculosis growth .

Data Summary Table

Application AreaBiological ActivityReference
AnticancerInhibition of FAK; Cell cycle arrest
AntimicrobialActivity against Staphylococcus aureus, E. coli, Candida albicans
AntitubercularEfficacy against Mycobacterium tuberculosis
Anti-inflammatoryPotential treatment for chronic inflammation
AntiviralActivity against Coxsackie B4 virus

Mechanism of Action

The mechanism of action of 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately, cell death . The compound’s ability to induce apoptosis in cancer cells is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Functional Groups Reference
5-Formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid C₇H₄N₂O₃S 331.11 36556-42-0 Formyl (C5), Carboxylic acid (C2) -CHO, -COOH
[(5-Formylimidazo[2,1-b][1,3]thiazol-6-yl)thio]acetic acid C₈H₆N₂O₃S₂ 242.3 857493-72-2 Formyl (C5), Thioacetic acid (C6) -CHO, -S-CH₂-COOH
5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid C₆H₃BrN₂O₂S 259.07 (calc.) N/A Bromo (C5), Carboxylic acid (C2) -Br, -COOH
7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate C₁₀H₇FN₂O₃S 254.24 1210903-01-7 Fluoro (C7), Benzo-fused ring, Carboxylic acid (C2) -F, -COOH
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid C₈H₅F₃N₂O₂S 250.2 1368302-66-2 Methyl (C3), Trifluoromethyl (C6), Carboxylic acid (C5) -CF₃, -COOH
Ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate C₁₅H₁₃N₂O₃S 301.34 (calc.) N/A Formyl (C5), Phenyl (C6), Ethyl ester (C3) -CHO, -COOEt
Key Observations:

Functional Group Diversity :

  • The thioacetic acid derivative (CAS 857493-72-2) replaces the carboxylic acid with a sulfur-linked acetic acid group, altering its hydrogen-bonding capacity and solubility .
  • 5-Bromo substitution (CID 84031175) introduces a heavy halogen, increasing molecular weight and polarizability, which may enhance electrophilic reactivity .
  • The benzo-fused analog (CAS 1210903-01-7) incorporates a fluorine atom and an aromatic ring, likely reducing solubility in aqueous media compared to the parent compound .

Ethyl ester substitution () increases lipophilicity, making it more suitable for cell membrane penetration in drug delivery applications .

Positional Isomerism :

  • The carboxylic acid group varies in position (e.g., C2 in the parent compound vs. C5 in CAS 1368302-66-2), influencing steric interactions and binding affinities in biological targets.

Physicochemical and Hazard Profiles

  • Solubility : The parent compound’s carboxylic acid group enhances water solubility compared to ester or benzo-fused analogs.
  • Hazard Classification : The benzo-fused derivative (CAS 1210903-01-7) is labeled as an irritant (Xi), while other analogs lack explicit hazard data in the provided evidence .

Biological Activity

5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The imidazo[2,1-b]thiazole scaffold is known for its diverse pharmacological properties, including antibacterial, antifungal, antitumoral, and antiviral activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Synthesis and Structural Characteristics

The synthesis of 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid typically involves the reaction of imidazole derivatives with thiazole-containing compounds. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure. For instance, the presence of a formyl group is indicated by a strong absorption band in the IR spectrum around 1676 cm1^{-1} .

Biological Activity Overview

The biological activities of 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid have been explored in various studies:

Antimycobacterial Activity

Recent studies have shown that derivatives of imidazo[2,1-b]thiazole exhibit significant antimycobacterial properties. For example:

  • Compounds derived from imidazo[2,1-b]thiazole demonstrated IC5050 values ranging from 2.03 to 7.05 μM against Mycobacterium tuberculosis (Mtb), indicating potent activity with minimal cytotoxicity towards human lung fibroblast cells .
  • Molecular docking studies revealed that these compounds bind effectively to Pantothenate synthetase in Mtb, suggesting a targeted mechanism of action .

Antiviral Activity

The antiviral potential of imidazo[2,1-b]thiazole derivatives has also been investigated:

  • Certain derivatives showed promising activity against Coxsackie B4 virus and Feline coronavirus with IC5050 values suggesting effective inhibition . This highlights the versatility of these compounds in targeting different viral pathogens.

Antitumor Activity

The antitumor effects of related imidazo derivatives have been documented:

  • Compounds exhibiting IC5050 values between 0.59 to 2.81 μM were found to inhibit focal adhesion kinase (FAK), which is implicated in cancer cell proliferation and migration . This suggests that modifications to the imidazo[2,1-b]thiazole structure can yield potent anticancer agents.

Case Studies and Experimental Findings

Table 1 summarizes key findings from various studies on the biological activity of imidazo[2,1-b]thiazole derivatives:

Study Activity IC50 (μM) Target Organism Notes
Antimycobacterial2.03 - 7.05M. tuberculosisSelective inhibition with low cytotoxicity
AntiviralVariesCoxsackie B4 virusEffective against multiple viral strains
Antitumor0.59 - 2.81Mesothelioma cellsInhibition of FAK phosphorylation

The mechanisms underlying the biological activities of 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid involve:

  • Inhibition of Enzymatic Pathways : The compound's ability to inhibit key enzymes like Pantothenate synthetase contributes to its antimycobacterial activity.
  • Cell Signaling Modulation : By affecting pathways such as FAK phosphorylation in cancer cells, these compounds can alter cell proliferation and migration dynamics.

Q & A

Basic: What are the standard synthetic routes for 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid?

Methodological Answer:
The compound is synthesized via two primary strategies:

  • Friedel-Crafts Acylation : Using Eaton’s reagent (P₂O₅/MeSO₃H) under solvent-free conditions, which achieves high selectivity and yields (90–96%) by facilitating cyclization of imidazo[2,1-b]thiazole precursors. Reaction progress is monitored via TLC on silica gel .
  • Acid-Catalyzed Condensation : Refluxing 3-formylindole-2-carboxylic acid derivatives with aminothiazolones in acetic acid for 3–5 hours. The product is isolated via recrystallization from DMF/acetic acid .

Basic: How is the purity and structural integrity of the compound confirmed in academic research?

Methodological Answer:

  • Purity Assessment : Thin-layer chromatography (TLC) on silica gel with UV detection ensures reaction completion .
  • Structural Confirmation :
    • Melting Points : Measured using electrothermal apparatus (e.g., Electrothermal 9200) .
    • NMR Spectroscopy : Critical for verifying the formyl (–CHO) and carboxylic acid (–COOH) substituents, particularly in distinguishing regioisomers .

Advanced: How can reaction yields be optimized when introducing electron-withdrawing substituents (e.g., –NO₂, –CF₃) to the imidazo[2,1-b]thiazole core?

Methodological Answer:

  • Catalyst Selection : Eaton’s reagent enhances electrophilic acylation efficiency, particularly for electron-deficient substrates .
  • Solvent-Free Conditions : Minimizes side reactions and improves atom economy, critical for preserving reactive intermediates like the formyl group .
  • Reaction Time Control : Extending reflux duration (up to 5 hours) in acetic acid improves crystallinity and yield but risks formyl group degradation; TLC monitoring is essential .

Advanced: What strategies address substituent-induced steric hindrance during synthesis?

Methodological Answer:

  • Buffer Systems : Sodium acetate (2.0 equiv) in acetic acid mitigates steric clashes during condensation by stabilizing reactive intermediates .
  • Stepwise Functionalization : Introduce bulky groups (e.g., arylaminothiazole) post-cyclization to avoid core distortion. For example, arylthioureas can be added post-formation of the imidazo-thiazole backbone .

Basic: What analytical challenges arise in characterizing this compound, and how are they resolved?

Methodological Answer:

  • Challenge 1 : Overlapping UV signals in TLC due to conjugated π-systems. Solution : Use multiple solvent systems (e.g., ethyl acetate/hexane gradients) for clearer separation .
  • Challenge 2 : Hygroscopicity of the carboxylic acid group. Solution : Store samples in anhydrous DMSO or conduct NMR analysis immediately after drying .

Advanced: How do pH and solvent polarity affect the compound’s reactivity in downstream modifications (e.g., amidation)?

Methodological Answer:

  • pH Sensitivity : The formyl group undergoes hydrolysis above pH 7. Reactions in mildly acidic conditions (pH 4–6, acetic acid buffer) preserve functionality .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the carboxylic acid, while THF stabilizes intermediates during amide coupling .

Advanced: How do researchers reconcile contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Assay-Specific Variability : Bioactivity depends on test conditions (e.g., pH-dependent antimicrobial efficacy observed in related imidazo-thiazoles) .
  • Structural Analogues : Compare methyl (–CH₃) vs. trifluoromethyl (–CF₃) derivatives to isolate electronic effects on target binding .

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiazole ring .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the formyl and carboxylic acid groups .

Advanced: What computational methods support the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • DFT Calculations : Predict electron density distribution to guide substitutions at the 5-formyl position for improved solubility .
  • Molecular Docking : Screen derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize synthesis .

Advanced: How are regioselectivity challenges addressed during functionalization of the imidazo-thiazole core?

Methodological Answer:

  • Directing Groups : Use –COOH as a directing group for electrophilic aromatic substitution at the 2-position, confirmed by NOESY NMR .
  • Protection-Deprotection : Temporarily protect the formyl group with acetals to enable selective modifications at other positions .

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